molecular formula C8H7BrN4 B8477606 1-(4-Bromobenzyl)-1H-1,2,3,4-tetrazole

1-(4-Bromobenzyl)-1H-1,2,3,4-tetrazole

Cat. No.: B8477606
M. Wt: 239.07 g/mol
InChI Key: BLENJLHEHIGUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromobenzyl)-1H-1,2,3,4-tetrazole is an organic compound that features a tetrazole ring substituted with a 4-bromobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzyl)-1H-1,2,3,4-tetrazole typically involves the reaction of 4-bromobenzyl chloride with sodium azide under suitable conditions to form the tetrazole ring. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis starting from commercially available 4-bromobenzyl chloride. The process includes the formation of the tetrazole ring followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzyl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The tetrazole ring can undergo oxidation and reduction reactions under specific conditions, altering its electronic properties.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki and Sonogashira couplings, forming complex organic molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, DMF, elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.

Major Products: The major products formed from these reactions include various substituted tetrazoles, which can be further functionalized for specific applications.

Scientific Research Applications

1-(4-Bromobenzyl)-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets, leading to various biological effects. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The bromobenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

1-(4-Bromobenzyl)-1H-1,2,3,4-tetrazole can be compared with other similar compounds such as:

    Benzyl Tetrazole: Lacks the bromine substitution, resulting in different reactivity and biological properties.

    4-Bromobenzyl Alcohol: Contains a hydroxyl group instead of the tetrazole ring, leading to different chemical behavior and applications.

    4-Bromobenzyl Bromide: Used as an intermediate in the synthesis of various organic compounds, including this compound.

The uniqueness of this compound lies in its combination of the tetrazole ring and the bromobenzyl group, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]tetrazole

InChI

InChI=1S/C8H7BrN4/c9-8-3-1-7(2-4-8)5-13-6-10-11-12-13/h1-4,6H,5H2

InChI Key

BLENJLHEHIGUMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NN=N2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dimethyl sulphoxide (10 mL, dried over 4 A molecular sieve) was added to potassium hydroxide (1.12 g, 0.02 mol, crushed pellets) and the mixture was stirred for 5 minutes. 1H-Tetrazole (0.35 g, 0.005 mol) was then added and the mixture was stirred for 2 hours. 4-Bromobenzyl bromide (1.87 g, 0.0075 mol) was added and the mixture was cooled briefly and stirred for a further hour before adding water (50 mL). The mixture was extracted with ether (3×80 mL) and each extract was washed with water (3×50 mL). The combined ether layers were dried over MgSO4 and the solvent using removed in vacuo. The residue was chromatographed on silica gel with CHCl3:MeOH (40:1) as eluent yielding the sub-title compound (0.98 g, yield: 82%).
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step Two
Quantity
1.87 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
82%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.